Intermediate in the preparation of Imidafenacin impurities
Imidafenacin metabolite M4
CAS No.: 503598-17-2
Cat. No.: VC21342906
Molecular Formula: C18H19N3O3
Molecular Weight: 325.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 503598-17-2 |
---|---|
Molecular Formula | C18H19N3O3 |
Molecular Weight | 325.4 g/mol |
IUPAC Name | N'-(4-amino-4-oxo-3,3-diphenylbutyl)oxamide |
Standard InChI | InChI=1S/C18H19N3O3/c19-15(22)16(23)21-12-11-18(17(20)24,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,19,22)(H2,20,24)(H,21,23) |
Standard InChI Key | NLRIRIWDRAEJOB-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(CCNC(=O)C(=O)N)(C2=CC=CC=C2)C(=O)N |
Canonical SMILES | C1=CC=C(C=C1)C(CCNC(=O)C(=O)N)(C2=CC=CC=C2)C(=O)N |
Appearance | Solid |
Chemical Identity and Properties
Structural Characteristics
Imidafenacin metabolite M4 is chemically identified as N'-(4-amino-4-oxo-3,3-diphenylbutyl)oxamide and is also known by synonyms such as N-(3-Carbamoyl-3,3-diphenylpropyl)oxamide and N1-(4-Amino-4-oxo-3,3-diphenylbutyl)ethanediamide . The compound has a CAS registry number of 503598-17-2 and features a complex molecular structure with phenyl groups and multiple functional groups including amide bonds .
Physical and Chemical Properties
M4 has a molecular formula of C18H19N3O3 and a molecular weight of 325.4 g/mol . In laboratory settings, it is soluble in methanol, which is an important characteristic for analytical processing and experimental handling . For research purposes, storage at -20°C is recommended to maintain its stability .
Property | Value |
---|---|
CAS Registry Number | 503598-17-2 |
Molecular Formula | C18H19N3O3 |
Molecular Weight | 325.4 g/mol |
IUPAC Name | N'-(4-amino-4-oxo-3,3-diphenylbutyl)oxamide |
Solubility | Soluble in methanol |
Storage Condition | Recommended at -20°C |
Canonical SMILES | NC(C(NCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(N)=O)=O)=O |
Metabolism and Formation
Metabolic Pathway Formation
Imidafenacin metabolite M4 is formed through the metabolism of imidafenacin in the human body. The formation of M4 appears to be mediated primarily by the cytochrome P450 enzyme system, specifically the cytochrome P450 (CYP) isoform CYP3A4 . This represents one of several metabolic pathways through which the parent compound undergoes transformation.
Metabolic Profile in Human Studies
Human metabolism studies have shown that imidafenacin undergoes extensive metabolism, involving both oxidative and conjugative pathways . While the N-glucuronide conjugate (M-9) is identified as one major metabolite, M4 represents another significant metabolic product . Interestingly, M4 is initially detected as a minor metabolite in early plasma samples but becomes more prominent over time, eventually becoming the main component in 12-hour plasma samples .
Pharmacokinetics
Plasma Concentration and Distribution
In studies using radiolabeled imidafenacin, the highest radioactivity in plasma was observed at 1.5 hours after administration . The metabolite profiling demonstrated that while unchanged imidafenacin was the main component in 2-hour plasma samples, M4 emerged as the dominant metabolite in 12-hour plasma samples . This temporal shift indicates the progressive metabolism of the parent compound to M4 over time.
The apparent terminal elimination half-life of the total radioactivity following imidafenacin administration was reported to be 72 hours, suggesting a prolonged presence of the drug and its metabolites in the body . This extended elimination profile may be partially attributed to the formation and persistence of metabolites such as M4.
Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic observations related to Imidafenacin metabolite M4:
Parameter | Observation |
---|---|
Plasma Appearance | Minor metabolite in 2-hour plasma, major metabolite in 12-hour plasma |
Formation Enzyme | Primarily CYP3A4 |
Contribution to Elimination | Part of the metabolite profile with 72-hour apparent terminal elimination half-life |
Excretion Pathway | Present in excreta as part of metabolite mixture |
Temporal Profile | Increases in relative abundance over time compared to parent compound |
Pharmacological Activity
Receptor Binding Characteristics
A significant finding regarding Imidafenacin metabolite M4 is its pharmacological activity compared to the parent compound. Studies have demonstrated that M4, similar to other metabolites of imidafenacin (M-2 and M-9), has low affinities for muscarinic acetylcholine receptor subtypes .
This contrasts sharply with the parent compound imidafenacin, which exhibits high affinity for M3 and M1 muscarinic receptor subtypes with selectivity over the M2 receptor . This selective antagonism is crucial for the therapeutic effect of imidafenacin in treating overactive bladder, as M3 receptors play a key role in bladder contraction.
Comparative Receptor Affinities
The following table presents a comparison of receptor affinities between imidafenacin and its metabolites:
Compound | Affinity for Muscarinic Receptor Subtypes | Clinical Significance |
---|---|---|
Imidafenacin | High affinity for M3 and M1 receptors; lower affinity for M2 receptor | Primary therapeutic agent for overactive bladder |
Metabolite M4 | Low affinity for all muscarinic receptor subtypes | Limited direct therapeutic contribution; may affect pharmacokinetic profile |
Metabolite M-2 | Low affinity for all muscarinic receptor subtypes | Limited direct therapeutic contribution |
Metabolite M-9 | Low affinity for all muscarinic receptor subtypes | Limited direct therapeutic contribution |
Analytical Methods and Identification
Detection and Quantification Techniques
The identification and characterization of Imidafenacin metabolite M4 in biological samples have been achieved through sophisticated analytical techniques. High-performance liquid chromatography coupled with radiodetection (HPLC-radiodetector) and liquid chromatography/tandem mass spectrometry (LC/MS/MS) have been employed to profile imidafenacin metabolites, including M4 .
These analytical approaches allow for the separation, detection, and quantification of M4 in complex biological matrices such as plasma, urine, and feces. The metabolite concentrations in plasma can be calculated from the total radioactivity and expressed as equivalents of imidafenacin .
Structural Elucidation
The structural identification of M4 has been accomplished through mass spectrometric techniques. The molecular structure has been characterized as N'-(4-amino-4-oxo-3,3-diphenylbutyl)oxamide, representing a modification of the parent compound through metabolic processes .
Research Findings and Clinical Implications
Key Research Observations
Human studies have provided valuable insights into the formation, distribution, and significance of M4. In an open-label, non-randomized study involving healthy male subjects, researchers observed the temporal profile of imidafenacin metabolites, noting the increasing prominence of M4 over time .
Drug Development Considerations
Understanding the metabolism of imidafenacin to M4 and other metabolites is essential for comprehensive drug development. The metabolic profile helps predict potential drug-drug interactions, especially those involving CYP3A4, which is responsible for the formation of M4 .
The low affinity of M4 for muscarinic receptors suggests that the therapeutic window of imidafenacin may be influenced primarily by the concentration of the parent compound rather than its metabolites . This characteristic is important for predicting the drug's efficacy and duration of action in clinical settings.
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